CID 123133952
Description
Fundamental Molecular Structure and Composition
Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate possesses a distinctive molecular architecture characterized by the integration of multiple functional groups within a single molecular framework. The compound's structure features a central tetrazole ring system, which consists of a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. This tetrazole core is substituted at the 1-position with a methanesulfonate group, while the 5-position bears a sulfido substituent that exists in its anionic form due to deprotonation. The molecular geometry demonstrates the spatial arrangement of these functional groups, with the tetrazole ring maintaining planarity while the sulfonate group extends perpendicular to the ring plane.
The compound's chemical identity is further defined by its ionic nature, wherein two sodium cations provide charge balance for the dianionic organic framework. This ionic composition contributes significantly to the compound's solubility characteristics and influences its reactivity patterns in various chemical environments. The presence of multiple nitrogen atoms within the tetrazole ring creates a highly electron-rich system that can participate in various coordination interactions and hydrogen bonding networks.
Systematic Nomenclature and Chemical Identifiers
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name, disodium;(5-sulfidotetrazol-1-yl)methanesulfonate, accurately describes the structural components and their connectivity patterns. Alternative nomenclature systems have generated various synonyms, including 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt and Disodium 2,5-dihydro-5-thiooxo-1H-tetrazol-1-ylmethanesulfonate, which emphasize different aspects of the molecular structure.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 66242-82-8 |
| Molecular Formula | C2H2N4Na2O3S2 |
| Molecular Weight | 240.18 g/mol |
| International Union of Pure and Applied Chemistry Name | disodium;(5-sulfidotetrazol-1-yl)methanesulfonate |
| Simplified Molecular Input Line Entry System | C(N1C(=NN=N1)[S-])S(=O)(=O)[O-].[Na+].[Na+] |
| International Chemical Identifier | InChI=1S/C2H4N4O3S2.2Na/c7-11(8,9)1-6-2(10)3-4-5-6;;/h1H2,(H,3,5,10)(H,7,8,9);;/q;2*+1/p-2 |
| International Chemical Identifier Key | FKYPSXIAUQQHJC-UHFFFAOYSA-L |
The European Community number 266-274-0 provides additional regulatory identification for this compound within European chemical databases. These multiple identification systems ensure precise chemical communication across different scientific and regulatory frameworks, facilitating accurate compound identification in research and commercial applications.
Physical and Chemical Properties
The compound exhibits distinctive physical properties that reflect its ionic nature and complex molecular structure. Research has established that disodium 5-sulphido-1H-tetrazole-1-methanesulphonate demonstrates a melting point of 247 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures. This thermal behavior is characteristic of ionic organic compounds containing multiple heteroatoms and suggests potential applications requiring moderate temperature stability.
The compound's solubility characteristics stem from its ionic composition, with the presence of sodium cations enhancing water solubility compared to the corresponding neutral tetrazole derivatives. Spectroscopic studies have revealed distinctive absorption patterns that can be attributed to the aromatic tetrazole system and the various functional groups present within the molecular structure. The polar surface area calculations indicate significant hydrogen bonding capability, which influences both solubility and potential biological interactions.
Properties
CAS No. |
66242-82-8 |
|---|---|
Molecular Formula |
C2H3N4Na2O3S2 |
Molecular Weight |
241.19 g/mol |
IUPAC Name |
disodium;(5-sulfidotetrazol-1-yl)methanesulfonate |
InChI |
InChI=1S/C2H4N4O3S2.2Na/c7-11(8,9)1-6-2(10)3-4-5-6;;/h1H2,(H,3,5,10)(H,7,8,9);;/q;;+1/p-1 |
InChI Key |
NUKJBWQSTAHETO-UHFFFAOYSA-M |
Canonical SMILES |
C(N1C(=NN=N1)[S-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate typically involves the reaction of 5-mercapto-1,2,3,4-tetrazole with methanesulfonic acid. The reaction is carried out in a solvent such as ethanol or water under neutral conditions at room temperature or with slight heating. The product is then filtered and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to its thiol form under specific conditions.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry : The compound serves as a tridentate-bridging ligand that forms stable complexes with various metal ions. This property is crucial for studying metal ion interactions and catalysis.
Biology
- Biological Activity : Research indicates that Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate exhibits biological activity that can be harnessed in various biochemical assays. Its ability to form complexes may influence enzyme activities and cellular processes.
Medicine
- Pharmaceutical Intermediate : It plays a significant role as an intermediate in synthesizing cephalosporin antibiotics. This application highlights its importance in developing new therapeutic agents.
Industrial Applications
The compound is also utilized in industrial processes where its unique chemical properties can enhance product formulations and manufacturing efficiency. For instance:
- Catalysis : Its ability to facilitate specific chemical reactions makes it valuable in industrial catalysis.
- Stabilization of Chemical Products : It can stabilize reactive intermediates during synthesis, improving yield and purity.
Case Study 1: Coordination Chemistry
A study demonstrated the use of Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate as a ligand for transition metals. The resulting complexes showed enhanced catalytic activity in organic transformations, showcasing the compound's potential in synthetic organic chemistry.
Case Study 2: Pharmaceutical Development
In pharmaceutical research, Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate was used to synthesize novel cephalosporin derivatives. These derivatives exhibited improved antibacterial activity compared to existing antibiotics, indicating the compound's significance in drug development.
Mechanism of Action
The mechanism of action of Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate involves its ability to form complexes with metal ions. The compound acts as a tridentate-bridging ligand, linking adjacent metal units and generating complex structures. This property is utilized in various chemical and industrial processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity Profiles
Tetrazole derivatives exhibit diverse biological activities, but structural variations significantly alter efficacy:
- Antimicrobial Activity: Monosubstituted tetrazoles (e.g., S1–S4) may show moderate antimicrobial effects, while 1,5-disubstituted derivatives (e.g., S8–S10) often exhibit enhanced potency due to increased steric and electronic modulation .
- Antioxidant Activity : Radical scavenging capacity, tested via DPPH assay, varies with substitution. For example:
- S10 (1,5-disubstituted with aromatic aldehyde): Highest radical scavenging activity due to electron-donating substituents .
- Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate : Predicted moderate activity, as hydrophilic groups like methanesulphonate may reduce membrane penetration compared to lipophilic aromatic analogs .
Antioxidant Efficacy and Stability
The methanesulphonate group in Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate likely improves thermal and hydrolytic stability compared to esters (e.g., S6) or hydrazides (e.g., S7). However, its polar nature may limit bioavailability in lipid-rich environments, contrasting with S10, whose aromatic groups enhance cellular uptake .
Data Tables
Table 1: Structural and Antioxidant Comparison of Selected Tetrazole Derivatives
| Compound | Substitution Type | Key Substituents | Antioxidant Activity (DPPH Assay) |
|---|---|---|---|
| S1 | Monosubstituted | Ethyl benzoate | Moderate |
| S3–S4 | Monosubstituted | Aromatic aldehyde derivatives | Moderate |
| S8–S9 | 1,5-Disubstituted | Aromatic aldehyde derivatives | High |
| S10 | 1,5-Disubstituted | Aromatic aldehyde derivatives | Highest |
| Disodium 5-... | 1,5-Disubstituted | Sulphido, methanesulphonate | Predicted Moderate |
Research Findings and Implications
However, its antioxidant efficacy may lag behind aromatic derivatives like S10, emphasizing the trade-off between solubility and bioactivity. Future studies should directly evaluate its radical scavenging capacity and compare it with analogs like S8–S10 to validate these predictions .
Biological Activity
Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate (CAS No. 66242-82-8) is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate is characterized by the molecular formula C₂H₂N₄Na₂O₃S₂ and a molecular weight of 240.18 g/mol. It is typically synthesized through the reaction of 5-mercapto-1,2,3,4-tetrazole with methanesulfonic acid under neutral conditions, often in solvents like ethanol or water at room temperature or with slight heating. The resulting compound is a white crystalline powder that is highly soluble in water.
The biological activity of disodium 5-sulphido-1H-tetrazole-1-methanesulphonate is primarily attributed to its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, functioning as a tridentate-bridging ligand. This property allows it to stabilize metal complexes and participate in various biochemical processes.
The compound's dual functionality as both a thiol and a sulfonic acid derivative enhances its versatility in chemical reactions, making it suitable for applications in drug development and biochemical assays.
Anti-inflammatory Potential
Recent studies have highlighted the potential of disodium 5-sulphido-1H-tetrazole-1-methanesulphonate in modulating inflammatory responses. Research indicates that compounds targeting the inflammasome-caspase-1 pathway can serve as effective anti-inflammatory agents. For instance, derivatives of tetrazole have been shown to inhibit IL-1β release from activated macrophages, which is crucial for managing inflammatory diseases .
Table 1: Inhibition Activity of Tetrazole Derivatives
| Compound | IC₅₀ (μM) | Enzyme Activity (% at 100 μM) |
|---|---|---|
| 5ca | ND | IA |
| 5cb | ND | 96.73 |
| 5cc | 14.6 | 9.49 |
| 5cd | ND | 80.56 |
| 5ce | ND | IA |
ND: Not Determined; IA: Inactive
Cytotoxicity Studies
In vitro studies using U937 cells (a human monocytic cell line) have demonstrated that certain tetrazole derivatives exhibit low cytotoxicity while effectively inhibiting caspase-1 activity. These findings suggest that disodium 5-sulphido-1H-tetrazole-1-methanesulphonate could be a promising candidate for further development as an anti-inflammatory agent without significant cytotoxic effects .
Case Study: Inhibition of IL-1β Production
In a controlled study, U937 cells were differentiated into macrophages and stimulated with lipopolysaccharides (LPS) to induce IL-1β production. The application of disodium 5-sulphido-1H-tetrazole-1-methanesulphonate resulted in a significant reduction of IL-1β levels, indicating its effectiveness in modulating inflammatory responses.
Q & A
Q. What are the recommended methods for synthesizing disodium 5-sulphido-1H-tetrazole-1-methanesulphonate in laboratory settings?
A typical synthesis involves nucleophilic substitution or sulfonation reactions. For example, thiol-containing tetrazole derivatives can be sulfonated using methanesulfonyl chloride under alkaline conditions. Purification often employs recrystallization from chloroform/petroleum ether mixtures (1:2 v/v) or flash chromatography with petroleum ether-ethyl acetate gradients . Reaction progress should be monitored via TLC or HPLC.
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Shelf life can exceed 24 months if stored properly, as observed for structurally similar disodium salts . For laboratory use, aliquot small quantities to minimize repeated freeze-thaw cycles.
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm proton environments and sulfonate/tetrazole group integration.
- FT-IR : Identify S–S (500–540 cm⁻¹) and sulfonate (1160–1200 cm⁻¹) stretches.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL .
- Elemental analysis : Validate stoichiometry (C, H, N, S content).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR shifts or crystallographic disorder) require cross-validation:
Q. What experimental design considerations are critical for assessing its biological activity (e.g., anti-proliferative effects)?
- Dose-response studies : Employ a randomized, double-blind, placebo-controlled crossover design with washout periods (e.g., 7 days) to minimize carryover effects .
- Cell-based assays : Use MTT or SRB assays with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis markers .
- Molecular docking : Screen against target proteins (e.g., tubulin or kinases) using AutoDock Vina, referencing tetrazole-sulfonamide hybrids’ binding modes .
Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining purity?
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for sulfonation efficiency.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus THF for intermediate solubility .
- Kinetic studies : Use in-situ FT-IR or Raman to identify rate-limiting steps.
Methodological Challenges
Q. What strategies mitigate decomposition during prolonged storage or experimental use?
- Lyophilization : Convert aqueous solutions to stable lyophilized powders.
- Chelating agents : Add EDTA (0.1–1 mM) to buffer solutions to sequester metal ions that catalyze oxidation .
- Protective atmospheres : Conduct reactions under argon/nitrogen to prevent disulfide formation .
Q. How should researchers address discrepancies in purity assessments between pharmacopeial standards and lab results?
- Cross-validate using USP-grade sodium salt protocols (e.g., sodium dodecyl sulfate purity tests ).
- Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ion chromatography for sulfonate quantification .
Data Interpretation & Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?
- Non-linear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model).
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) and adjust for multiple comparisons .
Q. How can crystallographic data (e.g., SHELXL outputs) be rigorously validated?
- Check R-factors (R1 < 0.05 for high-resolution data).
- Validate hydrogen bonding and π-π interactions via Mercury software .
- Deposit structures in the Cambridge Structural Database (CSD) for peer validation.
Safety & Compliance
Q. What PPE is mandatory when handling this compound in aqueous solutions?
- Eye protection : EN 166-rated goggles.
- Gloves : EN 374-certified nitrile gloves (≥0.11 mm thickness).
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
Q. How should waste containing this compound be decontaminated?
- Neutralize with 10% sodium bicarbonate before disposal.
- Incinerate at >850°C in EPA-approved facilities for sulfonate-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
